Increased Lipophilicity (XLogP3) Relative to N-(Thiazol-2-yl)benzenesulfonamide
The compound exhibits a calculated XLogP3 of 2.2, compared with a value of 1.0 for the des-methyl analog N-(1,3-thiazol-2-yl)benzenesulfonamide, representing a >2-fold increase in computed logP [1][2]. This difference arises from the two additional methyl groups that cap the hydrogen-bond donor and increase hydrophobic surface area [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(1,3-thiazol-2-yl)benzenesulfonamide – XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.2 (2.2-fold higher) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in early-stage discovery.
- [1] PubChem Compound Summary for CID 3586938, 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/79347-86-7 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 76273, N-(1,3-thiazol-2-yl)benzenesulfonamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/76273 (accessed 2026-05-05). View Source
